molecular formula C8H7KO5S B1613413 Potassium p-acetylphenyl sulphate CAS No. 38533-41-4

Potassium p-acetylphenyl sulphate

Cat. No. B1613413
CAS RN: 38533-41-4
M. Wt: 254.3 g/mol
InChI Key: ROAAZPXPHLVGPY-UHFFFAOYSA-M
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Description

Potassium p-acetylphenyl sulfate is a chemical compound with the molecular formula C₈H₇KO₅S . It is a specific substrate for rat arylsulfatase C . This compound plays a role in biochemical studies and enzyme assays.


Physical And Chemical Properties Analysis

  • Particle Size : Typically 2-4 mm
  • Bulk Density : Approximately 1.35 tonnes per cubic meter

properties

IUPAC Name

potassium;(4-acetylphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S.K/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAAZPXPHLVGPY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191861
Record name Potassium p-acetylphenyl sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium p-acetylphenyl sulphate

CAS RN

38533-41-4
Record name Potassium p-acetylphenyl sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038533414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium p-acetylphenyl sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium p-acetylphenyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
DW Milsom, FA Rose, KS Dodgson - Biochemical Journal, 1972 - portlandpress.com
… Conditions based on previous assays with potassium p-acetylphenyl sulphate have been established for the specific assay of arylsulphatase C in rat tissues. The enzyme has optimum …
Number of citations: 85 portlandpress.com
KS Dodgson, B Spencer, J Thomas - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… pH-Activity curve for the arylsulphatase of ratliver homogenates acting on potassium p-acetylphenylsulphate (0-007M) in 0-5m-acetate buffer at 37.50 during 1 hr. …
Number of citations: 64 www.ncbi.nlm.nih.gov
KS Dodgson, TH Melville, B Spencer… - Biochemical …, 1954 - ncbi.nlm.nih.gov
… in the presence of 0-006M potassium p-acetylphenyl sulphate in 05em sodium acetate at … sulphate on the one hand and potassium p-acetylphenyl sulphate and potassium p-nitrophenyl …
Number of citations: 44 www.ncbi.nlm.nih.gov
KS Dodgson, B Spencer, J Thomas - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… Kinetic data for the hydrolysis of potassium pacetylphenyl sulphate by fresh rat liver suspensions suggested that the arylsulphatase activity so observed could be attributed to a single …
Number of citations: 142 www.ncbi.nlm.nih.gov
KS Dodgson, B Spencer - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… They have a high affinity and activity towards NCS but have little affinity or activity towards NPS or potassium p-acetylphenyl sulphate (APS). The substrate specificity of the other …
Number of citations: 61 www.ncbi.nlm.nih.gov
JO Dolly, KS Dodgson, FA Rose - Biochemical Journal, 1972 - portlandpress.com
… No physiological function has yet been assigned to arylsulphatase C, and non-physiological substrates (eg potassium p-acetylphenyl sulphate and potassium p-nitrophenyl sulphate) …
Number of citations: 78 portlandpress.com
VB ZEMELMAN, AC HANN, FA ROSE - 1985 - portlandpress.com
… in 0.1 M sodium cacodylate buffer, pH 7.4, and afterwards washed overnight in the same buffer, rinsed with water and then incubated with 12 mM-potassium p-acetylphenyl sulphate in …
Number of citations: 3 portlandpress.com
M Rieber, G Bemski - Biochemical Journal, 1968 - ncbi.nlm.nih.gov
… assay is performed aeording!to th6 directions of Dodgson & Spencer (1953) with some minor modifications and using a final concentration of potassium p acetylphenyl sulphate of …
Number of citations: 1 www.ncbi.nlm.nih.gov
JK Pollack - Biochemical Journal, 1968 - ncbi.nlm.nih.gov
… assay is performed aeording!to th6 directions of Dodgson & Spencer (1953) with some minor modifications and using a final concentration of potassium p acetylphenyl sulphate of …
Number of citations: 2 www.ncbi.nlm.nih.gov
KS Dodgson, JIM Lewis, B Spencer - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… Time-activity curves for the arylsulphatases and fi-glucuronidases of Patella and Littorina at 37.5 using optimum concentrations of potassium p-acetylphenylsulphate in 0-5S-acetate …
Number of citations: 72 www.ncbi.nlm.nih.gov

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